molecular formula C8H12N4O B1449569 {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol CAS No. 1566796-31-3

{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol

Cat. No. B1449569
CAS RN: 1566796-31-3
M. Wt: 180.21 g/mol
InChI Key: SCLBIRMCIIOZPD-UHFFFAOYSA-N
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Description

“{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as triazolopyrimidines . These compounds are characterized by a triazolo[1,5-a]pyrimidine core structure, which consists of a pyrimidine fused to a triazole ring .


Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis and Chemical Reactions

Researchers have explored the synthesis and chemical reactions of derivatives related to {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol. Desenko et al. (1998) reported the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine and hydrazine, leading to novel compounds through cleavage and rearrangement processes Desenko et al., 1998. Karami, Farahi, and Banaki (2015) developed a green chemistry approach for the synthesis of 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones under catalyst- and solvent-free conditions, highlighting an environmentally friendly methodology Karami et al., 2015.

Molecular Organization and Structural Studies

Matwijczuk et al. (2018) conducted spectroscopic studies on the molecular organization of a related compound, revealing how its structure is altered in different solvents and concentrations. This research contributes to the understanding of the compound's behavior in various chemical environments Matwijczuk et al., 2018.

Novel Synthesis Methods

The research by Nikpour and Motamedi (2015) provided convenient access to certain triazolopyrimidine derivatives, highlighting methods for generating new compounds with potential applications in various fields of chemistry Nikpour and Motamedi, 2015.

Antimicrobial Activities

Gami et al. (2014) reported on the synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidine with antimicrobial activity against various bacteria and fungi, demonstrating the potential biomedical applications of these compounds Gami et al., 2014.

Future Directions

The future directions for research on “{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of similar compounds under microwave conditions has been reported, which could offer advantages in terms of reaction speed and efficiency .

properties

IUPAC Name

(4,5-dimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-6-7(4-13)3-12-8(11(6)2)9-5-10-12/h5,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLBIRMCIIOZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC=N2)N1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 2
{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 3
{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 4
{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 5
{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 6
{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol

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